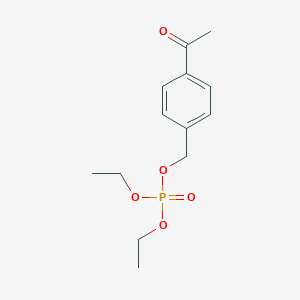![molecular formula C23H24F2 B12555179 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene CAS No. 151105-71-4](/img/structure/B12555179.png)
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene is a fluorinated aromatic compound It is characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a phenyl ring through an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethynyl Linkage: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Propylcyclohexyl Group: This step involves the Friedel-Crafts alkylation reaction, where the propylcyclohexyl group is attached to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Applications De Recherche Scientifique
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene has several scientific research applications:
Material Science: Used in the development of advanced materials with unique electronic and optical properties.
Liquid Crystal Technology: Employed in the formulation of liquid crystal displays (LCDs) due to its ability to modulate light.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Environmental Science: Studied for its behavior and fate in the environment, particularly its persistence and bioaccumulation.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways by binding to specific sites on proteins, altering their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
- 1,3-Difluoro-5-{[4-(4-butylcyclohexyl)phenyl]ethynyl}benzene
- 1,3-Difluoro-5-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene
Uniqueness
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propylcyclohexyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and liquid crystal technology.
Propriétés
Numéro CAS |
151105-71-4 |
|---|---|
Formule moléculaire |
C23H24F2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1,3-difluoro-5-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C23H24F2/c1-2-3-17-6-10-20(11-7-17)21-12-8-18(9-13-21)4-5-19-14-22(24)16-23(25)15-19/h8-9,12-17,20H,2-3,6-7,10-11H2,1H3 |
Clé InChI |
HQXQANCOVMXZBR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


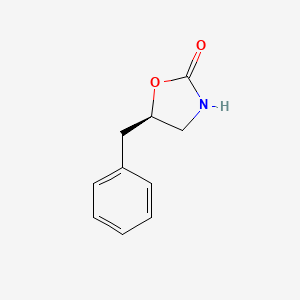
![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
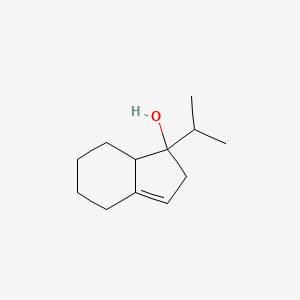
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
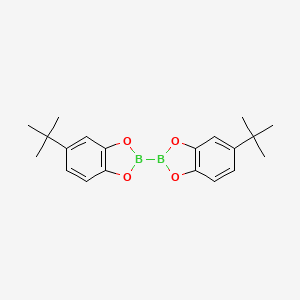
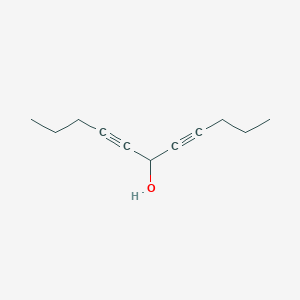

![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
